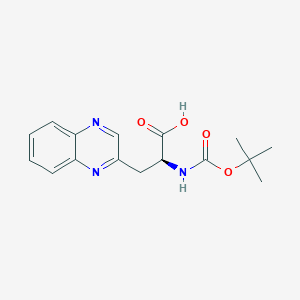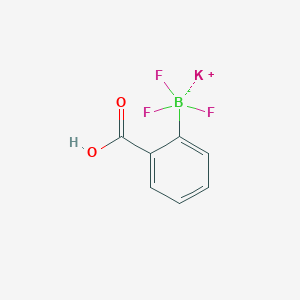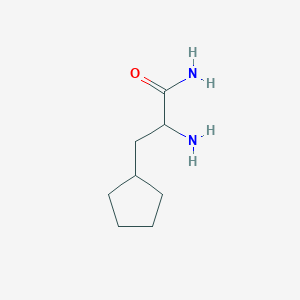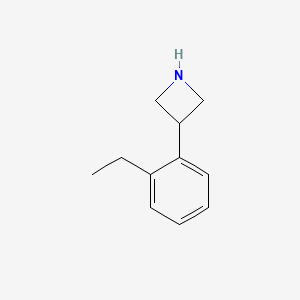
1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic organic compound that features a pyrrolidine ring substituted with an isobutyl group, a triazole ring, and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.
化学反应分析
Types of Reactions
1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, particularly in the study of enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The triazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
- 1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-methanol
- 1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-thiol
Uniqueness
1-(1-Isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications.
属性
分子式 |
C11H18N4O |
|---|---|
分子量 |
222.29 g/mol |
IUPAC 名称 |
1-[1-(2-methylpropyl)pyrrolidin-3-yl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C11H18N4O/c1-9(2)5-14-4-3-11(7-14)15-6-10(8-16)12-13-15/h6,8-9,11H,3-5,7H2,1-2H3 |
InChI 键 |
ZVRPEXDIONMBML-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1CCC(C1)N2C=C(N=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B15278291.png)

![tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15278304.png)

![Methyl 4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B15278322.png)

![6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B15278341.png)







